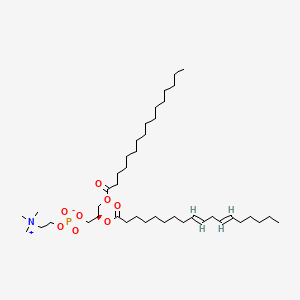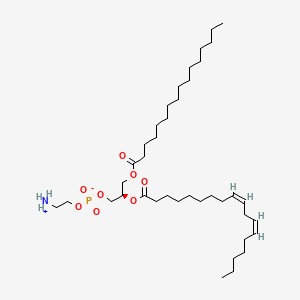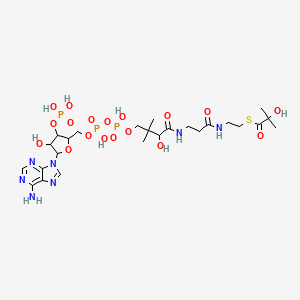
氢化蛋黄卵磷脂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrogenated egg phosphatidylcholine is a useful research compound. Its molecular formula is C42H86NO7P and its molecular weight is 748.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydrogenated egg phosphatidylcholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrogenated egg phosphatidylcholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
基于脂质体的药物产品
氢化蛋黄卵磷脂 (PHEPC) 是制造基于脂质体的药物产品的关键成分。PHEPC 由天然蛋黄卵磷脂制成,经过氢化后导致某些脂肪酸的损失和反式脂肪酸异构体的形成。由 PHEPC 制成的脂质体表现出明显的相变和增加的抗氧化性,这对于药物产品的稳定性至关重要 (Lang, Vigo‐Pelfrey, & Martin, 1990)。
在水性分散液中的稳定性
PHEPC 在水性脂质体分散液中的稳定性受 pH 值、温度和缓冲液浓度等多种因素的影响。值得注意的是,PHEPC 在 pH 值 6.5 左右表现出最大的稳定性,在不同的缓冲液中观察到一般的酸碱催化。这种稳定性对于维持脂质体在各种药物应用中的完整性至关重要 (Grit, Zuidam, Underberg, & Crommelin, 1993)。
在医学领域的应用
PHEPC 用于各种医学应用,包括癌症治疗、疫苗开发、眼部给药、伤口愈合和皮肤病学应用。其无毒、可生物降解的特性以及大规模生产的能力使其成为这些领域的多功能组件 (Ahmed et al., 2018)。
对脂质体稳定性的影响
包括 PHEPC 在内的饱和磷脂酰胆碱与不饱和磷脂酰胆碱的比例影响脂质体包裹物质的稳定性。通过调整此比例并加入 α-生育酚等抗氧化剂,可以优化脂质体的物理稳定性和抗氧化性,这对于它们在药物输送和其他生物医学应用中的使用至关重要 (Huang, Chung, & Wu, 1998)。
嵌合脂质体开发
PHEPC 用于开发嵌合脂质体,这些脂质体因其物理化学性质和作为药物或抗原递送系统的潜力而受到研究。在这些脂质体中加入 Poloxamer P407 等聚合物可以增强它们的稳定性和生物利用度,使其适用于各种治疗应用 (Tsakiri et al., 2021)。
在脂质体中的定量
脂质体中 PHEPC 的定量对于确保基于脂质体的制剂的正确剂量和有效性至关重要。为此,已经开发了涉及磷脂酶 D 基检测的方法,提供了一种可靠的方法来测量各种脂质体制剂中的 PHEPC 含量 (Grohganz, Ziroli, Massing, & Brandl, 2003)。
作用机制
Target of Action
Hydrogenated egg phosphatidylcholine (HEPC) primarily targets the cellular membranes . It is a major component of eukaryotic cell membranes and plays a crucial role in maintaining the structural integrity of these membranes .
Mode of Action
HEPC interacts with its targets by integrating into the lipid bilayer of cellular membranes. It forms vesicles or liposomes, which are used for permeability studies . These liposomes can encapsulate therapeutic agents and deliver them to specific sites in the body, enhancing their therapeutic action . For example, gentamicin-loaded liposomes composed of partially hydrogenated egg phosphatidylcholine showed increased therapeutic action against Klebsiella pneumoniae .
Biochemical Pathways
HEPC affects pathways related to inflammation, cholesterol metabolism, and high-density lipoprotein (HDL) function . It appears to regulate cholesterol absorption and inflammation . It serves as a reservoir for several lipid messengers and is the source of bioactive lipids like lysophosphatidylcholine, phosphatidic acid, diacylglycerol, and arachidonic acid .
Pharmacokinetics
The pharmacokinetics of HEPC is influenced by its formulation. For instance, in a study comparing the pharmacokinetic parameters of doxorubicin sterically stabilized liposomes (Dox-SSL) prepared with hydrogenated and non-hydrogenated egg phosphatidylcholine, it was found that the hydrogenated version resulted in lower clearance and a larger area under the curve, indicating better bioavailability .
Result of Action
The action of HEPC results in beneficial changes in biomarkers related to HDL reverse cholesterol transport . It also influences the absorption of cholesterol, which is widely recognized to influence serum lipids .
Action Environment
The action, efficacy, and stability of HEPC can be influenced by environmental factors. For instance, the liposomal form of HEPC is used in various environments for permeability studies . The stability of HEPC can be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
Hydrogenated egg phosphatidylcholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lipoprotein metabolism, playing a crucial role in the development of atherosclerosis . The nature of these interactions is largely determined by the structure of the phospholipid, particularly the saturation of its fatty acid chains .
Cellular Effects
Hydrogenated egg phosphatidylcholine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with beneficial changes in biomarkers related to high-density lipoprotein (HDL) reverse cholesterol transport .
Molecular Mechanism
The mechanism of action of hydrogenated egg phosphatidylcholine at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrogenated egg phosphatidylcholine change over time. It has been found to have a maximum stability at around pH 6.5 . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of hydrogenated egg phosphatidylcholine vary with different dosages in animal models . For instance, it has been found that the saturation of egg phosphatidylcholine makes it more effective at inhibiting cholesterol absorption than more unsaturated phosphatidylcholine, such as soy phosphatidylcholine .
Metabolic Pathways
Hydrogenated egg phosphatidylcholine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it plays a role in the metabolism of lipoproteins, which is crucial for the development of atherosclerosis .
Transport and Distribution
Hydrogenated egg phosphatidylcholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of hydrogenated egg phosphatidylcholine and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Hydrogenated egg phosphatidylcholine can be achieved through a multi-step process involving the hydrogenation of egg phosphatidylcholine.", "Starting Materials": [ "Egg phosphatidylcholine", "Hydrogen gas", "Catalyst (e.g. palladium on carbon)" ], "Reaction": [ "Egg phosphatidylcholine is dissolved in a suitable solvent (e.g. chloroform) to form a solution.", "Hydrogen gas is bubbled through the solution in the presence of a catalyst (e.g. palladium on carbon).", "The reaction mixture is stirred and heated under pressure (e.g. 50 psi) for several hours.", "The hydrogenation reaction converts the unsaturated fatty acid chains in egg phosphatidylcholine to saturated fatty acid chains, resulting in the formation of Hydrogenated egg phosphatidylcholine.", "The product is isolated and purified using standard techniques (e.g. column chromatography)." ] } | |
CAS 编号 |
97281-45-3 |
分子式 |
C42H86NO7P |
分子量 |
748.1 g/mol |
IUPAC 名称 |
(3-hexadecanoyloxy-2-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H86NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-41(40-50-51(45,46)49-38-36-43(3,4)5)39-48-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3 |
InChI 键 |
VESAHOXANHKSFR-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCO[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCCCCCOC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




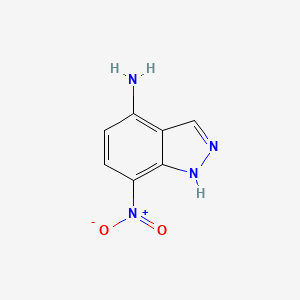
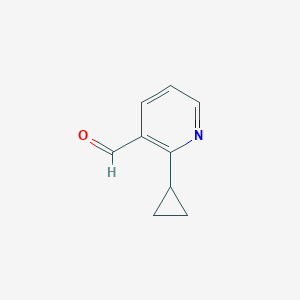
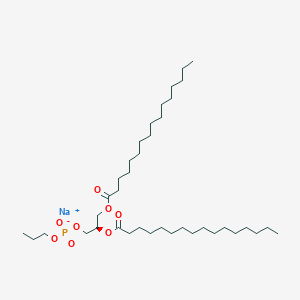

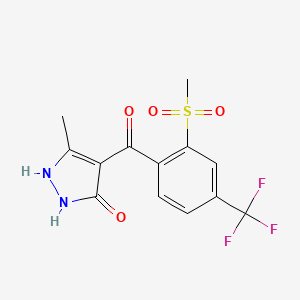

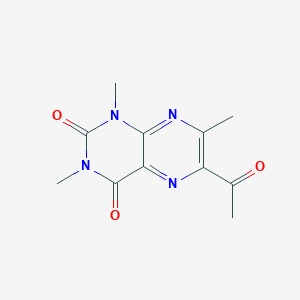

![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)
